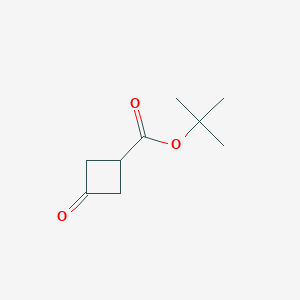

tert-Butyl 3-oxocyclobutanecarboxylate

Description

BenchChem offers high-quality tert-Butyl 3-oxocyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-oxocyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINYZTGTQXDUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437438 | |

| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145549-76-4 | |

| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-oxocyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 3-oxocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. We will delve into the core chemical principles, compare and contrast various synthetic strategies, and provide detailed experimental protocols for key methodologies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical understanding and practical, actionable insights.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug design.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic profiles. tert-Butyl 3-oxocyclobutanecarboxylate, in particular, serves as a versatile intermediate for the synthesis of a wide array of complex molecules, including kinase and CETP inhibitors.[2] The presence of the ketone and the bulky tert-butyl ester group offers orthogonal handles for subsequent chemical modifications.

This guide will explore the primary synthetic routes to this key intermediate, focusing on the underlying mechanisms and the rationale behind the experimental choices.

Key Synthetic Strategies: A Comparative Analysis

The synthesis of tert-butyl 3-oxocyclobutanecarboxylate can be broadly approached via two general strategies:

-

Strategy A: Construction of the 3-oxocyclobutanecarboxylic acid core followed by esterification. This is a common and often scalable approach.

-

Strategy B: Direct formation of the cyclobutane ring with the tert-butyl ester moiety already in place. This can be more convergent but may present its own set of challenges.

We will now examine the most prominent methods within these strategies.

The Malonic Ester Synthesis Approach: A Workhorse for Industrial Production

A prevalent and industrially relevant method for constructing the 3-oxocyclobutanecarboxylic acid core involves a variation of the malonic ester synthesis. This multi-step process offers a reliable route with readily available starting materials.

Mechanism and Rationale:

The core of this synthesis is a double alkylation of a malonic ester with a 1,3-dihalopropane equivalent, followed by cyclization, hydrolysis, and decarboxylation. A common precursor used is 2,2-dimethoxy-1,3-dibromopropane, where the geminal methoxy groups serve as a protecting group for the future ketone.

The reaction commences with the deprotonation of diisopropyl malonate using a strong base, such as potassium tert-butoxide, to form a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with 2,2-dimethoxy-1,3-dibromopropane to form a substituted malonate. Subsequent heating promotes an intramolecular cyclization. The resulting protected cyclobutane derivative is then subjected to acidic hydrolysis to remove the ester and ketal protecting groups, followed by decarboxylation to yield 3-oxocyclobutanecarboxylic acid.[3][4]

Visualizing the Pathway:

Caption: Malonic ester synthesis route to tert-butyl 3-oxocyclobutanecarboxylate.

[2+2] Photocycloaddition: An Elegant and Modern Approach

Photochemical [2+2] cycloadditions represent a powerful and atom-economical method for the direct construction of cyclobutane rings.[5][6] This approach often involves the reaction of a ketene or a ketene equivalent with an alkene.

Mechanism and Rationale:

In the context of synthesizing our target molecule, a relevant strategy would involve the [2+2] cycloaddition of a ketene derived from an acid chloride with an appropriate alkene, followed by functional group manipulation. For instance, the cycloaddition of dichloroketene (generated in situ from dichloroacetyl chloride and a base) with a suitable alkene, followed by reductive dehalogenation and further modifications, can lead to the desired cyclobutanone core.

The choice of sensitizer (for triplet-sensitized reactions) and the electronic nature of the substituents on the alkene are critical for controlling the regioselectivity and stereoselectivity of the cycloaddition.[7]

Visualizing the Workflow:

Caption: General workflow for a [2+2] cycloaddition-based synthesis.

Ozonolysis of Methylene Cyclobutanes: A Cleavage-Based Strategy

Another viable synthetic route involves the oxidative cleavage of an exocyclic double bond on a pre-formed cyclobutane ring. Ozonolysis is a classic and reliable method for this transformation.

Mechanism and Rationale:

This approach typically starts with a cyclobutane derivative bearing a methylene group, such as 3-methylenecyclobutanecarboxylic acid. This starting material can be synthesized via various methods, including the reaction of allene with acrylonitrile. Ozonolysis of the exocyclic double bond, followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the double bond to form the desired ketone.[8] The resulting 3-oxocyclobutanecarboxylic acid can then be esterified.

The choice of workup conditions is crucial to avoid over-oxidation or other side reactions.

Dieckmann Condensation: A Classic Ring-Forming Reaction

While not a direct route to the target molecule, the Dieckmann condensation is a foundational method for synthesizing cyclic β-keto esters and is worth noting for its historical and conceptual importance in forming cyclic ketones.[9][10][11][12]

Mechanism and Rationale:

The Dieckmann condensation is an intramolecular Claisen condensation of a diester.[12][13][14] In the presence of a strong base, such as sodium ethoxide, an α-proton of the diester is abstracted to form an enolate. This enolate then attacks the other ester carbonyl group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide. This method is most effective for the formation of five- and six-membered rings.[11][12]

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid via Malonic Ester Route[3][4]

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

-

To a stirred solution of N,N-dimethylformamide (DMF), add potassium tert-butoxide at a controlled temperature (e.g., -5 °C).

-

Slowly add a solution of diisopropyl malonate in DMF to the reaction mixture.

-

After the addition is complete, allow the mixture to stir and warm to room temperature.

-

Add 2,2-dimethoxy-1,3-dibromopropane and heat the reaction mixture (e.g., 130-140 °C) for an extended period (e.g., 85 hours).

-

After cooling, remove the DMF under reduced pressure.

-

Add water and extract the product with a non-polar solvent (e.g., n-heptane).

-

Dry the combined organic layers and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid

-

To the crude product from Step 1, add an aqueous solution of a strong acid (e.g., concentrated hydrochloric acid).

-

Heat the mixture under reflux for an extended period (e.g., 32-120 hours) to effect hydrolysis and decarboxylation.

-

After cooling, extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers and concentrate to obtain the crude 3-oxocyclobutanecarboxylic acid.

-

Recrystallize from an appropriate solvent system (e.g., dichloromethane and n-heptane) to obtain the pure product.

Protocol: tert-Butylation of 3-Oxocyclobutanecarboxylic Acid

A variety of methods can be employed for the final esterification step.

Method A: Using Di-tert-butyl dicarbonate ((Boc)2O)

-

Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).

-

Add di-tert-butyl dicarbonate and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with a mild acid and then brine.

-

Dry the organic layer and concentrate under reduced pressure to yield tert-butyl 3-oxocyclobutanecarboxylate.

Method B: Using tert-Butanol and a Coupling Agent

-

Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent.

-

Add tert-butanol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Stir the reaction at room temperature until completion.

-

Filter off the dicyclohexylurea byproduct.

-

Work up the filtrate as described in Method A to isolate the desired product.

Data Summary and Comparison

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages | Typical Yields |

| Malonic Ester Synthesis | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Scalable, uses readily available materials | Multi-step, harsh reaction conditions | Moderate to good |

| [2+2] Photocycloaddition | Alkenes, ketene precursors | Atom-economical, direct ring formation | Requires specialized photochemical equipment, potential for side reactions | Variable |

| Ozonolysis | 3-Methylenecyclobutane derivatives | Effective for specific substrates | Requires handling of ozone, a hazardous reagent | Good to excellent |

Conclusion and Future Outlook

The synthesis of tert-butyl 3-oxocyclobutanecarboxylate is a well-established field with several robust and scalable methods available. The choice of a particular synthetic route will depend on factors such as the desired scale, available equipment, and cost of starting materials. The malonic ester synthesis remains a popular choice for large-scale production due to its reliability. However, the elegance and efficiency of modern methods like [2+2] photocycloaddition offer exciting avenues for further process optimization and the development of novel analogs. As the demand for structurally unique and complex pharmaceutical agents continues to grow, the development of even more efficient and sustainable methods for the synthesis of key building blocks like tert-butyl 3-oxocyclobutanecarboxylate will remain an area of active research.

References

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

- Turro, N. J., et al. (1971). Photochemical preparation of cyclopropanes from cyclobutanones. Journal of the American Chemical Society, 93(17), 4329–4331.

- Griesbeck, A. G., et al. (2010). Photochemical synthesis of nucleoside analogues from cyclobutanones: bicyclic and isonucleosides. Molecules, 15(6), 3816–3828.

- Shuai, B., et al. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641.

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

ChemBK. (2024). T-butyl-3-oxocyclobutanecarboxylate. Retrieved from [Link]

- Vashchenko, B., et al. (2022). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – An Asian Journal, 17(20), e202200799.

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

- Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11119–11166.

- SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015).

-

Chemspace. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. Retrieved from [Link]

-

Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from [Link]

- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066.

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

- Wenkert, E., et al. (1970). Homo-Favorskii rearrangement. Journal of the American Chemical Society, 92(6), 1617–1624.

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]

- Chatterjee, D., & Bhattacharjee, D. (1964). A paradoxical case of dieckmann cyclisation. Proceedings of the Indian Academy of Sciences - Section A, 59(2), 79-84.

- Toda, F., et al. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3521-3522.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

- TIANJIN BORON PHARMATECH Co Ltd. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.

-

PubChem. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Takeda Chemical Industries, Ltd. (1993).

- Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Al-Harrasi, A., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- Sakakura, A., et al. (2018). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. The Journal of Organic Chemistry, 83(15), 8497–8504.

- Wang, J., et al. (2021). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry, 23(18), 7175-7181.

Sources

- 1. baranlab.org [baranlab.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. fiveable.me [fiveable.me]

- 10. organicreactions.org [organicreactions.org]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

tert-Butyl 3-oxocyclobutanecarboxylate CAS number and properties

An In-Depth Technical Guide to tert-Butyl 3-oxocyclobutanecarboxylate for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 3-oxocyclobutanecarboxylate (CAS No. 145549-76-4), a pivotal building block in modern organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Special emphasis is placed on its strategic application in drug discovery, leveraging the unique conformational constraints of the cyclobutane ring and the pharmacokinetic influence of the tert-butyl ester moiety. Safety protocols, handling procedures, and detailed experimental workflows are included to support researchers, scientists, and drug development professionals in its effective and safe utilization.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of drug discovery and fine chemical synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. tert-Butyl 3-oxocyclobutanecarboxylate has emerged as a highly valuable and versatile intermediate. Its structure uniquely combines a strained four-membered ring with two key functional groups: a ketone and a sterically hindered tert-butyl ester.

The cyclobutane motif is of particular interest as it provides a rigid, three-dimensional scaffold that can effectively orient substituents in space, often leading to enhanced binding affinity and selectivity for biological targets. The tert-butyl group, while common in medicinal chemistry, offers a distinct profile, influencing properties such as metabolic stability and lipophilicity.[1][2] This guide aims to serve as a comprehensive resource, exploring the causality behind its utility and providing actionable protocols for its application.

Physicochemical Properties and Compound Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. tert-Butyl 3-oxocyclobutanecarboxylate is a colorless liquid at room temperature, soluble in common organic solvents but insoluble in water.[3][4]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 145549-76-4 | [5][6][7] |

| Molecular Formula | C₉H₁₄O₃ | [5][6][8] |

| Molecular Weight | 170.21 g/mol | [5][6][8] |

| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate | [7][8] |

| Synonyms | 3-Oxo-cyclobutanecarboxylic acid tert-butyl ester, 3-tert-Butoxycarbonylcyclobutanone | [5][6] |

| Appearance | Colorless liquid | [3][4][9] |

| Boiling Point | 230.4 ± 33.0 °C at 760 mmHg | [6][10] |

| Density | 1.1 ± 0.1 g/cm³ | [10] |

| InChI Key | JINYZTGTQXDUQR-UHFFFAOYSA-N | [5][7][8] |

Synthesis and Mechanistic Considerations

The preparation of tert-butyl 3-oxocyclobutanecarboxylate is most commonly achieved through the esterification of a cyclobutane precursor. A prevalent method involves the reaction of a suitable cyclobutane derivative with a source of the tert-butyl group, such as tert-butanol.[3][4] The choice of reagents and conditions is critical to achieving high yield and purity, avoiding side reactions associated with the strained ring system.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway. The selection of a base and solvent system is crucial to facilitate the nucleophilic attack while minimizing premature decomposition or polymerization.

Caption: Generalized workflow for the synthesis of tert-butyl 3-oxocyclobutanecarboxylate.

Exemplary Synthesis Protocol

This protocol is a representative example based on established esterification principles. Researchers should consult specific literature for optimized conditions.

-

Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reagent Addition: Add tert-butanol (1.5 eq) to the mixture. Cool the flask to 0 °C in an ice bath.

-

Coupling: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the urea precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 3-oxocyclobutanecarboxylate stems from the orthogonal reactivity of its two primary functional groups.

-

The Ketone: The carbonyl group is a versatile handle for a wide range of transformations, including reductions to the corresponding alcohol, reductive aminations to introduce nitrogen-containing substituents, and Wittig-type reactions to form exocyclic double bonds.

-

The tert-Butyl Ester: This group is a robust protecting group for the carboxylic acid, stable to a variety of nucleophilic and basic conditions.[11] It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid, which can then be used for amide bond formation or other derivatizations.[11]

This dual functionality makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.

Diagram of Synthetic Utility

Caption: Key reaction pathways for tert-butyl 3-oxocyclobutanecarboxylate.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. While specific spectra are proprietary or database-dependent, the expected characteristic signals are well-established. Researchers can find reference spectra, including GC-MS and IR data, in public databases like PubChem.[8] Further data for NMR and other techniques may be available from commercial suppliers upon request.[6][12]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of tert-butyl 3-oxocyclobutanecarboxylate is essential. Based on available safety data, the compound is classified with specific hazards that require appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [8][13] |

| H319 | Causes serious eye irritation | [8][13] |

| H335 | May cause respiratory irritation | [8][13] |

Recommended Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[3][14] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][14] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[3][14]

-

Spill & First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][9][13] If inhaled, move to fresh air.[9] For spills, absorb with an inert material and place in a suitable container for disposal.[13]

Role in Drug Discovery and Development

The rigid nature of the cyclobutane ring makes tert-butyl 3-oxocyclobutanecarboxylate a valuable building block for creating structurally defined active pharmaceutical ingredients (APIs). This rigidity can help lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target and potentially increasing potency.

The tert-butyl group itself plays a critical role. It can serve as a steric shield, protecting adjacent functional groups from metabolic enzymes like cytochrome P450s.[1] However, the group is not inert and can undergo metabolism itself, typically via hydroxylation, which can either be a deactivation pathway or lead to active metabolites.[1] The strategic placement of this moiety is a key consideration in drug design to optimize the pharmacokinetic profile of a lead compound. Its use as a core intermediate allows for the efficient synthesis of novel compounds for anti-inflammatory and cardiovascular drug research and development.[14]

Conclusion

tert-Butyl 3-oxocyclobutanecarboxylate is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist and process developer. Its well-defined structure, orthogonal reactivity, and the unique properties imparted by the cyclobutane scaffold provide a reliable platform for the synthesis of complex and novel molecules. Understanding its properties, synthesis, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the advancement of science and medicine.

References

-

ChemBK. (2024). tert-butyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

-

Chemsrc. (2025). T-butyl-3-oxocyclobutanecarboxylate. Retrieved from [Link]

-

LookChem. (n.d.). T-butyl-3-oxocyclobutanecarboxylate CAS 145549-76-4. Retrieved from [Link]

-

ChemBK. (2024). T-butyl-3-oxocyclobutanecarboxylate. Retrieved from [Link]

-

Chemcd. (n.d.). TERT-BUTYL 3-OXOCYCLOBUTANECARBOXYLATE | 145549-76-4 | Spectrum. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

-

PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). tert-Butyl Esters. Retrieved from [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl 3-oxocyclobutanecarboxylate, 97% | Fisher Scientific [fishersci.ca]

- 6. CAS 145549-76-4 | Tert-butyl 3-oxocyclobutanecarboxylate - Synblock [synblock.com]

- 7. H62064.06 [thermofisher.com]

- 8. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. T-butyl-3-oxocyclobutanecarboxylate | CAS#:145549-76-4 | Chemsrc [chemsrc.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. 145549-76-4|tert-Butyl 3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. talentchemicals.com [talentchemicals.com]

An In-depth Technical Guide to tert-Butyl 3-oxocyclobutanecarboxylate: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-oxocyclobutanecarboxylate is a versatile building block in organic synthesis, prized for its unique strained ring system and the presence of two distinct carbonyl functionalities. Its molecular formula is C₉H₁₄O₃, and its CAS number is 145549-76-4.[1][2] This guide provides a comprehensive overview of its structural features, a detailed exploration of its isomers, a plausible synthetic route, and an analysis of its characteristic spectroscopic data. The insights provided herein are intended to empower researchers in leveraging this valuable synthon for the development of novel chemical entities.

Part 1: Structural Formula and Physicochemical Properties

The structural formula of tert-Butyl 3-oxocyclobutanecarboxylate reveals a cyclobutane ring substituted with a ketone at the 3-position and a tert-butoxycarbonyl group at the 1-position. This arrangement classifies it as a β-keto ester. The molecule is a colorless liquid at room temperature with a faint, fruity odor.[3] It is generally insoluble in water but soluble in common organic solvents.

Table 1: Physicochemical Properties of tert-Butyl 3-oxocyclobutanecarboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| CAS Number | 145549-76-4 | [1] |

| Appearance | Colorless liquid | [3] |

| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate | [1] |

Part 2: A Comprehensive Analysis of Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] Understanding the isomeric landscape of a synthetic building block is crucial for predicting potential side products and for designing selective synthetic routes. Isomerism can be broadly categorized into constitutional isomerism and stereoisomerism.[5]

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[4] For the molecular formula C₉H₁₄O₃, a diverse array of constitutional isomers exists beyond tert-Butyl 3-oxocyclobutanecarboxylate. These can be categorized based on their functional groups and carbon skeleton.

Examples of Constitutional Isomers of C₉H₁₄O₃:

-

Other Esters: The ester and ketone functionalities can be positioned differently on various cyclic or acyclic frameworks.

-

tert-Butyl 2-oxocyclopentanecarboxylate

-

Ethyl 2-acetylcyclopropanecarboxylate

-

Methyl 4-oxo-2-propylbut-2-enoate

-

-

Carboxylic Acids: An isomer could exist as a carboxylic acid with other functionalities.

-

2,2-dimethyl-3-oxohexanoic acid

-

-

Cyclic Ethers with Carbonyl Groups: The oxygen atoms can be incorporated into a ring system.

-

4-acetyl-4-methyl-tetrahydrofuran-2-one

-

Figure 2: General workflow for the synthesis of tert-Butyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on the principles of Fischer esterification. [6] Materials:

-

3-Oxocyclobutanecarboxylic acid

-

tert-Butanol (in large excess, can also serve as the solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxocyclobutanecarboxylic acid.

-

Add a large excess of tert-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-Butyl 3-oxocyclobutanecarboxylate.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Part 4: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of tert-Butyl 3-oxocyclobutanecarboxylate is expected to show two main signals:

-

A singlet integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl group. This signal typically appears in the upfield region (around 1.4-1.5 ppm). [7]* A complex multiplet integrating to 5 protons, arising from the protons on the cyclobutane ring. The protons adjacent to the carbonyl groups will be deshielded and appear further downfield compared to the proton at the ester-substituted carbon.

¹³C NMR: The carbon-13 NMR spectrum is expected to display the following key signals:

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale | Reference(s) |

| Ketone Carbonyl (C=O) | ~205-215 | Typical for a ketone carbonyl. | [8] |

| Ester Carbonyl (C=O) | ~170-175 | Typical for an ester carbonyl. | [3] |

| Quaternary Carbon of tert-butyl group | ~80-85 | Oxygen-substituted quaternary carbon. | [8] |

| CH₂ of cyclobutane ring | ~40-50 | Methylene carbons adjacent to carbonyls. | [8] |

| CH of cyclobutane ring | ~30-40 | Methine carbon of the cyclobutane ring. | [8] |

| Methyl Carbons of tert-butyl group | ~25-30 | Equivalent methyl carbons. | [3] |

Infrared (IR) Spectroscopy

The IR spectrum of tert-Butyl 3-oxocyclobutanecarboxylate is characterized by the presence of two strong carbonyl stretching absorptions. [9]

-

Ketone C=O Stretch: A strong absorption band is expected in the region of 1785-1760 cm⁻¹, characteristic of a ketone within a strained four-membered ring. The ring strain shifts this absorption to a higher frequency compared to a typical acyclic ketone.

-

Ester C=O Stretch: Another strong absorption band should appear around 1745-1730 cm⁻¹, which is typical for a saturated aliphatic ester. [10]* C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is expected in the 1300-1100 cm⁻¹ region. [11]* C-H Stretch: Absorptions for C-H stretching of the alkyl groups will be observed just below 3000 cm⁻¹. [12]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, tert-Butyl 3-oxocyclobutanecarboxylate is expected to undergo characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A molecular ion peak at m/z = 170 should be observable, although it may be of low intensity.

-

Loss of tert-Butyl Group: A prominent fragmentation pathway is the loss of the tert-butyl cation or a related neutral species, leading to a significant peak at m/z = 114 (M - 56) or m/z = 113. The tert-butyl cation itself will give a strong signal at m/z = 57. [13]* Loss of isobutylene: A common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in a peak corresponding to the protonated carboxylic acid at m/z = 114.

-

Decarbonylation: Cleavage of the cyclobutane ring can also occur, leading to various smaller fragments.

Conclusion

tert-Butyl 3-oxocyclobutanecarboxylate is a structurally interesting and synthetically useful molecule. Its lack of stereoisomers simplifies its application in many synthetic contexts, while the differential reactivity of its ketone and ester functionalities allows for selective chemical transformations. A thorough understanding of its isomeric possibilities, synthetic pathways, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

AIP Publishing. (n.d.). Intensities of Some Characteristic Infrared Bands of Ketones and Esters. AIP Publishing. [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. UC Davis Chem LibreTexts. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

National Center for Biotechnology Information. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620). HMDB. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

University of California, Los Angeles. (n.d.). IR Lecture Notes. UCLA Chemistry & Biochemistry. [Link]

-

Aliphatic Cyclic Hydrocarbons. (n.d.). 23761-23-1 | 3-Oxocyclobutanecarboxylic acid. Aliphatic Cyclic Hydrocarbons. [Link]

-

YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

University of California, Davis. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. UC Davis Chem LibreTexts. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ChemBK. (2024, April 9). tert-butyl 3-oxocyclobutane-1-carboxylate. ChemBK. [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate. PubChem. [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern. [Link]

-

BrainKart. (2018, September 28). Isomerism in organic compounds and its types. BrainKart. [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. [Link]

-

Synlett. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Scribd. (n.d.). Chemistry Isomer Identification Guide | PDF. Scribd. [Link]

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

-

YouTube. (2020, October 8). 5.5 How to Identify Type of Isomerism | Organic Chemistry. [Link]

-

Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]

-

University of California, Davis. (2023, April 12). 23.3: Isomers of Organic Compounds. UC Davis Chem LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate. PubChem. [Link]

Sources

- 1. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-oxocyclobutanecarboxylate, 97% | Fisher Scientific [fishersci.ca]

- 3. compoundchem.com [compoundchem.com]

- 4. brainkart.com [brainkart.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Data of tert-Butyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Enigma of a Versatile Building Block

tert-Butyl 3-oxocyclobutanecarboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules and complex organic structures. Its rigid, puckered four-membered ring, combined with the synthetically versatile keto and tert-butyl ester functionalities, makes it a highly sought-after building block. However, the very conformational intricacies that lend to its synthetic utility also present a challenge in the unambiguous interpretation of its spectroscopic data. This guide, intended for the discerning researcher, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 3-oxocyclobutanecarboxylate, moving beyond a mere listing of peaks to a detailed exploration of the structural information encoded within.

The Dynamic Conformation of the Cyclobutane Ring: A Primer

Unlike their planar cyclohexane counterparts, cyclobutane rings are not flat. To alleviate torsional strain, they adopt a puckered, or "butterfly," conformation. This puckering leads to a dynamic equilibrium between two conformations, which has a profound impact on the chemical environment of the ring's protons and carbons. The substituents on the cyclobutane ring, in this case, the tert-butoxycarbonyl group at position 1 and the carbonyl group at position 3, influence this equilibrium and the resulting NMR spectra. Understanding this conformational flexibility is paramount for the accurate interpretation of the chemical shifts and coupling constants observed in the NMR data of tert-butyl 3-oxocyclobutanecarboxylate.

¹H NMR Spectral Analysis: Unraveling the Proton Environments

The ¹H NMR spectrum of tert-butyl 3-oxocyclobutanecarboxylate provides a wealth of information regarding the connectivity and stereochemistry of the molecule. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the precise assignment of each proton.

Table 1: ¹H NMR Data for tert-Butyl 3-oxocyclobutanecarboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 - 3.20 | Multiplet | 1H | CH (Position 1) |

| ~3.20 - 3.00 | Multiplet | 4H | CH₂ (Positions 2 & 4) |

| 1.47 | Singlet | 9H | C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

The Methine Proton (CH at C1): The proton at the 1-position, attached to the carbon bearing the tert-butoxycarbonyl group, appears as a multiplet in the downfield region of the aliphatic spectrum (~3.40 - 3.20 ppm). Its deshielding is attributed to the electron-withdrawing effect of the adjacent ester group. The complex multiplicity arises from coupling to the four neighboring methylene protons at positions 2 and 4.

-

The Methylene Protons (CH₂ at C2 & C4): The four protons on the carbons adjacent to the carbonyl group (C2 and C4) resonate as a complex multiplet between approximately 3.20 and 3.00 ppm. The electron-withdrawing nature of the ketone deshields these protons. The complexity of this signal is a result of both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons), further complicated by the puckered nature of the cyclobutane ring.

-

The tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.47 ppm. This characteristic upfield signal is a hallmark of the tert-butyl group and its high intensity (integrating to 9H) makes it easily identifiable.

¹³C NMR Spectral Analysis: A Carbon-by-Carbon Blueprint

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton of tert-butyl 3-oxocyclobutanecarboxylate, with each unique carbon environment corresponding to a distinct signal.

Table 2: ¹³C NMR Data for tert-Butyl 3-oxocyclobutanecarboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~172 | C=O (Ester) |

| ~81 | C(CH₃)₃ |

| ~48 | CH₂ (Positions 2 & 4) |

| ~30 | CH (Position 1) |

| ~28 | C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The Ketone Carbonyl Carbon (C3): The carbon of the ketone group (C3) is the most deshielded carbon in the molecule, resonating at approximately 205 ppm. This significant downfield shift is characteristic of a carbonyl carbon in a four-membered ring.

-

The Ester Carbonyl Carbon: The carbonyl carbon of the tert-butyl ester group appears at a chemical shift of around 172 ppm, a typical value for an ester carbonyl.

-

The Quaternary Carbon of the tert-Butyl Group: The quaternary carbon of the tert-butyl group is observed at approximately 81 ppm.

-

The Methylene Carbons (C2 & C4): The two equivalent methylene carbons adjacent to the ketone (C2 and C4) resonate at about 48 ppm.

-

The Methine Carbon (C1): The methine carbon at the 1-position, substituted with the ester group, appears at approximately 30 ppm.

-

The Methyl Carbons of the tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group give a signal at around 28 ppm.

Experimental Protocol: Synthesis and NMR Sample Preparation

A robust and reproducible synthesis is crucial for obtaining high-purity tert-butyl 3-oxocyclobutanecarboxylate for accurate NMR analysis. The following protocol outlines a common synthetic route starting from 3-oxocyclobutanecarboxylic acid.

Synthesis of tert-Butyl 3-oxocyclobutanecarboxylate:

-

Starting Material: 3-Oxocyclobutanecarboxylic acid. This can be synthesized via various literature methods, for example, through the hydrolysis of 3,3-dicyanocyclobutanone.[1]

-

Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tert-butyl acetate) is added a tert-butylating agent. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a mild base such as 4-(dimethylamino)pyridine (DMAP).[2]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours until the starting carboxylic acid is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then washed with a mild aqueous acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure tert-butyl 3-oxocyclobutanecarboxylate.

NMR Sample Preparation:

-

Sample Purity: Ensure the sample of tert-butyl 3-oxocyclobutanecarboxylate is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Visualizing Molecular Structure and NMR Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure of tert-butyl 3-oxocyclobutanecarboxylate and the key through-bond connectivities that give rise to the observed NMR signals.

Caption: Molecular structure of tert-Butyl 3-oxocyclobutanecarboxylate.

Caption: Key ¹H and ¹³C NMR connectivities and couplings.

Conclusion: A Powerful Tool for Structural Elucidation

The detailed analysis of the ¹H and ¹³C NMR spectra of tert-butyl 3-oxocyclobutanecarboxylate provides an unambiguous structural confirmation of this important synthetic intermediate. By understanding the influence of the puckered cyclobutane ring and the electronic effects of the substituents, researchers can confidently interpret the spectral data and ensure the identity and purity of their material. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis and application of this versatile building block, facilitating progress in drug discovery and complex molecule synthesis.

References

- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A. . Accessed January 9, 2026.

-

Eureka | Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]. Accessed January 9, 2026.

- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A. . Accessed January 9, 2026.

-

ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]. Accessed January 9, 2026.

-

WIPO Patentscope. Preparation method of 3-oxocyclobutane carboxylic acid. 113527081. [Link]. Accessed January 9, 2026.

-

Justia Patents. Preparation of tert-butyl esters of aliphatic carboxylic acids. [Link]. Accessed January 9, 2026.

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]. Accessed January 9, 2026.

- Google Patents. Synthesis method for tert-butyl ester compound. CN105820049A. . Accessed January 9, 2026.

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]. Accessed January 9, 2026.

-

PubChem. Tert-butyl 3-oxocyclobutane-1-carboxylate. [Link]. Accessed January 9, 2026.

-

Chemsrc. T-butyl-3-oxocyclobutanecarboxylate | CAS#:145549-76-4. [Link]. Accessed January 9, 2026.

-

NMR Chemical Shifts. [Link]. Accessed January 9, 2026.

-

ChemBK. T-butyl-3-oxocyclobutanecarboxylate. [Link]. Accessed January 9, 2026.

-

Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]. Accessed January 9, 2026.

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]. Accessed January 9, 2026.

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]. Accessed January 9, 2026.

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]. Accessed January 9, 2026.

-

ResearchGate. 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI... [Link]. Accessed January 9, 2026.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]. Accessed January 9, 2026.

-

ResearchGate. Figure S20. 13 C-NMR of tert-butyl... [Link]. Accessed January 9, 2026.

-

Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]. Accessed January 9, 2026.

-

Multiplet Guide and Workbook. [Link]. Accessed January 9, 2026.

Sources

Retrosynthetic analysis of tert-Butyl 3-oxocyclobutanecarboxylate

An In-Depth Technical Guide to the Retrosynthetic Analysis of tert-Butyl 3-oxocyclobutanecarboxylate

Introduction: The Strategic Importance of a Strained Scaffold

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint that medicinal chemists leverage to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. Within this class of compounds, tert-butyl 3-oxocyclobutanecarboxylate stands out as a particularly valuable and versatile building block.[1][2] The presence of a ketone and a sterically demanding tert-butyl ester offers orthogonal handles for subsequent chemical modification, making it a key intermediate in the synthesis of complex pharmaceutical agents, including inhibitors for Janus kinase (JAK) and cholesteryl ester transfer protein (CETP).[1]

The tert-butyl group, while seemingly simple, can serve as a steric shield to protect adjacent functional groups from enzymatic degradation or can occupy specific hydrophobic pockets in a target protein, enhancing potency.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed retrosynthetic analysis of this key intermediate. We will dissect the molecule to reveal logical synthetic pathways, grounding our analysis in established chemical principles and field-proven protocols. The focus is not merely on the "how" but the "why"—exploring the causality behind strategic bond disconnections and experimental choices.

Retrosynthetic Strategy I: The [2+2] Cycloaddition Pathway

The most direct and convergent approach to a four-membered ring is often a cycloaddition reaction.[4][5] The [2+2] cycloaddition, which unites two two-carbon components, is a powerful and atom-economical method for constructing the cyclobutane core.

Logical Disconnection

Our retrosynthetic analysis begins by disconnecting the four-membered ring at the C1-C2 and C3-C4 bonds. This simplifies the target into two conceptual synthons: an alkene and a ketene. A ketene is an ideal partner for this transformation due to its inherent reactivity in thermal [2+2] cycloadditions.[6][7] This leads us to a key precursor, a ketene bearing the tert-butoxycarbonyl group, and ethylene as the alkene component.

Figure 1. Retrosynthetic analysis via a [2+2] cycloaddition pathway.

Forward Synthesis: From Amide to Cyclobutanone

While ketenes can be generated from acid chlorides, their high reactivity often leads to dimerization and other side reactions.[6] A more robust and scalable method involves the in-situ generation of a keteneiminium salt from a corresponding amide, a strategy pioneered by Ghosez.[8] These salts are highly reactive electrophiles that readily undergo [2+2] cycloaddition with alkenes like ethylene, even at low temperatures. The use of ethylene gas, however, presents safety and handling challenges in traditional batch reactors. Modern flow chemistry provides an elegant solution, enabling precise control over gas-liquid mixing, temperature, and pressure in a contained, scalable system.[8]

Experimental Protocol: Flow Synthesis of tert-Butyl 3-oxocyclobutanecarboxylate

-

Reagent Stream Preparation:

-

Stream A: A 0.2 M solution of N,N-dimethyl-2-(tert-butoxy)acetamide and 1.2 equivalents of a non-nucleophilic base (e.g., 2-fluoropyridine) in anhydrous dichloromethane (DCM).

-

Stream B: A 0.22 M solution of trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous DCM.

-

-

Flow Reactor Setup:

-

Two syringe pumps are used to deliver Streams A and B at equal flow rates into a T-mixer.

-

The combined stream immediately enters a cooled reactor coil (e.g., 10 mL volume, maintained at -78 °C) where the keteneiminium salt is formed in situ.

-

Ethylene gas is introduced into the stream via a mass flow controller and a gas-liquid mixer (e.g., a tube-in-tube reactor) at a controlled pressure (e.g., 10 bar).

-

The reaction mixture continues through a second reactor coil at -78 °C to ensure complete cycloaddition. The residence time is determined by the total coil volume and the combined flow rate.

-

-

Quench and Work-up:

-

The output stream from the reactor is collected in a vessel containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze the resulting cyclobutaniminium salt to the target ketone.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.[9]

-

| Step | Reagents & Conditions | Purpose | Typical Yield |

| 1 | N,N-dimethyl-2-(tert-butoxy)acetamide, Tf₂O, 2-fluoropyridine, DCM, -78 °C | In-situ formation of keteneiminium salt | N/A (transient) |

| 2 | Ethylene (10 bar), -78 °C, Flow Reactor | [2+2] Cycloaddition | >85% (in-situ) |

| 3 | Saturated aq. NaHCO₃, Extraction | Quench and hydrolysis | ~80% (isolated) |

Table 1. Summary of the [2+2] cycloaddition forward synthesis.

Scientific Rationale and Field Insights

-

Causality of Reagent Choice: The choice of a tertiary amide precursor and triflic anhydride is critical for the clean generation of the highly electrophilic keteneiminium salt.[8] A non-nucleophilic base like 2-fluoropyridine is used to trap the triflic acid byproduct without competing in the reaction.

-

Trustworthiness of the Protocol: This flow chemistry protocol is inherently self-validating and safer than batch processing.[8] The small reactor volume minimizes the risk associated with handling highly reactive intermediates and pressurized flammable gas. Precise control over stoichiometry and temperature ensures high reproducibility and minimizes byproduct formation.

-

Authoritative Grounding: The use of keteneiminium salts for the synthesis of cyclobutanones is a well-established and powerful methodology.[8] Lewis acid-promoted variants have also been shown to improve reactivity and diastereoselectivity in more complex systems.[9]

Retrosynthetic Strategy II: The Favorskii Rearrangement Pathway

An alternative and classic strategy for accessing strained rings is through the rearrangement of more stable, larger ring systems. The Favorskii rearrangement, which facilitates the ring contraction of α-halo ketones in the presence of a base, is perfectly suited for this purpose.[10][11]

Logical Disconnection

This pathway begins by recognizing that the target cyclobutane carboxylic acid derivative can be formed from a five-membered ring precursor.

-

Esterification: The first disconnection is the trivial removal of the tert-butyl group, leading back to 3-oxocyclobutanecarboxylic acid.[1]

-

Favorskii Rearrangement: This key disconnection transforms the cyclobutane ring into an α-halocyclopentanone. This transformation is the hallmark of the Favorskii rearrangement.[11][12][13]

-

Halogenation & Precursor: The α-halocyclopentanone is readily available from the halogenation of cyclopentanone, a common and inexpensive starting material. Cyclopentanone itself can be synthesized via the Dieckmann condensation of a 1,6-diester.[14][15]

Figure 2. Retrosynthetic analysis via a Favorskii rearrangement.

Forward Synthesis: From Cyclopentanone to Cyclobutane

The forward synthesis executes the retrosynthetic plan, starting from readily available cyclopentanone.

Experimental Protocol: Favorskii Ring Contraction

-

α-Chlorination of Cyclopentanone:

-

Cyclopentanone is dissolved in an appropriate solvent (e.g., dichloromethane).

-

The solution is treated with sulfuryl chloride (SO₂Cl₂) at 0 °C to room temperature.

-

The reaction is monitored by GC-MS until completion. The solvent is then removed under reduced pressure to yield crude 2-chlorocyclopentanone, which is often used in the next step without extensive purification.

-

-

Favorskii Rearrangement:

-

A solution of sodium tert-butoxide (a strong, non-nucleophilic base that also serves as the tert-butyl source for the ester) is prepared in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.

-

The crude 2-chlorocyclopentanone, dissolved in THF, is added dropwise to the base solution.

-

The reaction mechanism involves the formation of an enolate, which displaces the chloride to form a strained bicyclo[2.1.0]pentan-2-one (a cyclopropanone) intermediate.[11]

-

The tert-butoxide then attacks the carbonyl carbon, leading to the collapse of the cyclopropanone ring to form the more stable cyclobutane carbanion, which is subsequently protonated during work-up.

-

The reaction is stirred for several hours at room temperature, then quenched with a saturated aqueous solution of ammonium chloride.

-

-

Work-up and Purification:

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The resulting crude tert-butyl 3-oxocyclobutanecarboxylate is purified by vacuum distillation or column chromatography.

-

| Step | Reagents & Conditions | Purpose | Typical Yield |

| 1 | Cyclopentanone, SO₂Cl₂, DCM | α-Chlorination | >90% (crude) |

| 2 | 2-Chlorocyclopentanone, Sodium tert-butoxide, THF | Favorskii Rearrangement & Esterification | 60-70% |

| 3 | Aqueous work-up, Extraction, Purification | Isolation of pure product | Final isolated yield |

Table 2. Summary of the Favorskii rearrangement forward synthesis.

Scientific Rationale and Field Insights

-

Mechanism as the Guide: The choice of base is paramount. Using sodium hydroxide would yield the carboxylic acid, requiring a separate, potentially challenging esterification step.[11] By using sodium tert-butoxide, the rearrangement and esterification are accomplished in a single, convergent step.[10]

-

Self-Validating System: The reaction's success is confirmed by the formation of the ring-contracted product. The absence of cyclopentane derivatives and the characteristic spectral data for the cyclobutanone product validate the intended transformation.

-

Authoritative Grounding: The Favorskii rearrangement is a cornerstone of organic chemistry for synthesizing strained ring systems and has been extensively studied and applied.[11][12][13] Its mechanism, involving a cyclopropanone intermediate, is well-supported by mechanistic and labeling studies.[11]

Conclusion

The retrosynthetic analysis of tert-butyl 3-oxocyclobutanecarboxylate reveals two primary, highly effective synthetic strategies. The [2+2] cycloaddition offers a direct and convergent route, ideally suited for modern synthetic technologies like flow chemistry that can safely and efficiently handle reactive gaseous reagents and transient intermediates. The Favorskii rearrangement provides a classic and robust alternative, leveraging a ring contraction from an inexpensive and readily available starting material.

The choice between these pathways in a research or drug development setting would depend on factors such as available equipment (flow reactor vs. batch), scale, cost of goods, and safety considerations. Both routes are built on a foundation of well-understood, reliable chemical transformations, underscoring the elegance and predictive power of retrosynthetic analysis in the design of complex synthetic targets. The continued importance of the cyclobutane scaffold ensures that robust and scalable syntheses of key building blocks like tert-butyl 3-oxocyclobutanecarboxylate will remain a focus of intense scientific endeavor.

References

-

Pellissier, H. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(7), 9299-9356. [Link]

-

Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641. [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]

-

Zhang, Y., & Hsung, R. P. (2006). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. The Journal of organic chemistry, 71(16), 6245-6248. [Link]

-

Mück-Lichtenfeld, C., & Studer, A. (2010). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Chemistry – A European Journal, 16(38), 11634-11641. [Link]

-

Li, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22066-22074. [Link]

-

Majumdar, K. C., & Ghosh, S. (2011). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

ChemBK. (2024). T-butyl-3-oxocyclobutanecarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]

-

Chen, P. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Dong Group Seminar. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). Retrieved from [Link]

-

Satterfield, A. D., & Scola, P. M. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

-

Li, Y., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[16][16]-rearrangement cascade. Nature Communications, 15(1), 4153. [Link]

-

Battilocchio, C., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Organic & Biomolecular Chemistry, 15(11), 2320-2323. [Link]

-

Liskon Biological. (2024). Synthesis And Optimization of Cyclobutanone. Retrieved from [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Fiveable. (n.d.). Dieckmann cyclization Definition. Retrieved from [Link]

-

Giera, M., et al. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

ChemBK. (2024). tert-butyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). US5183929A - Method for production of T-butyl 3-oxobutyrates and their use.

-

Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

-

Manabe, K., & Ishikawa, S. (2018). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Angewandte Chemie International Edition, 57(42), 13894-13897. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. mdpi.com [mdpi.com]

- 5. baranlab.org [baranlab.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. scispace.com [scispace.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Favorskii Reaction [organic-chemistry.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 16. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]

The Four-Membered Ring Renaissance: A Technical Guide to Cyclobutanone Derivatives in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutanone framework, a strained four-membered carbocycle, has emerged from the realm of esoteric curiosities to become a powerhouse in modern organic synthesis. Its inherent ring strain, a feature once viewed as a liability, is now strategically exploited to drive a diverse array of chemical transformations, enabling the construction of complex molecular architectures with remarkable efficiency and stereocontrol. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of cyclobutanone derivatives, offering field-proven insights for researchers at the forefront of chemical innovation. We delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the principles that govern the unique chemistry of these versatile building blocks. From their pivotal role in the synthesis of life-saving pharmaceuticals to their application in the elegant construction of intricate natural products, this guide illuminates the burgeoning importance of cyclobutanone derivatives as indispensable tools in the synthetic chemist's arsenal.

The Strategic Advantage of Strain: Why Cyclobutanones Matter

Cyclobutanone and its derivatives are far more than just cyclic ketones. The approximately 26 kcal/mol of ring strain associated with the four-membered ring endows these molecules with unique chemical properties that are invaluable in advanced organic synthesis.[1] This inherent strain facilitates a variety of transformations, including ring-opening, ring-expansion, and rearrangement reactions, that are often difficult to achieve with their less-strained counterparts.[2][3] This reactivity makes cyclobutanones versatile intermediates for the synthesis of a wide range of complex molecules.

In the pharmaceutical and fine chemical sectors, cyclobutanone derivatives are critical intermediates.[4][5] They serve as foundational building blocks in the development of novel therapeutics, including antibiotics, antiviral agents, and anticancer drugs.[6] The rigid, three-dimensional structure of the cyclobutane ring can impart favorable pharmacological properties to a molecule, such as enhanced binding affinity to biological targets, improved metabolic stability, and the ability to explore unique chemical space in drug design.[1][6]

Forging the Four-Membered Ring: Key Synthetic Strategies

The construction of the cyclobutanone core is a critical first step in harnessing its synthetic potential. Several reliable methods have been developed, each with its own set of advantages and mechanistic nuances.

The Power of Pericyclic Reactions: [2+2] Cycloadditions

The [2+2] cycloaddition is arguably the most direct and widely employed method for synthesizing cyclobutanone derivatives.[6] This reaction class involves the union of two two-carbon components to form the four-membered ring.

The reaction of a ketene with an alkene is a powerful and often stereospecific method for the synthesis of cyclobutanones.[3] The concerted, asynchronous nature of this cycloaddition allows for the formation of various substituted cyclobutanes with a high degree of stereochemical control.[7]

Mechanism: The ketene, with its linear and sterically unencumbered structure, approaches the alkene in a [π2s + π2a] fashion, where the ketene acts as the suprafacial component and the alkene as the antarafacial component. This orbital symmetry-allowed process often proceeds through a concerted, though not necessarily synchronous, transition state.

Featured Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene [8]

This procedure exemplifies a modern approach to ketene cycloadditions, where a Lewis acid is employed to enhance reactivity and selectivity.

Reactants:

-

Alkene (e.g., 1-octene)

-

Ketene precursor (e.g., 2-phenylacetyl chloride)

-

Tertiary amine base (e.g., triethylamine)

-

Lewis acid (e.g., ethylaluminum dichloride in hexanes)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

A solution of the alkene and triethylamine in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

A solution of the ketene precursor in anhydrous dichloromethane is added dropwise to the cooled alkene solution.

-

The Lewis acid solution is then added dropwise to the reaction mixture, maintaining the low temperature.

-

The reaction is stirred at -78 °C for a specified time (e.g., 1 hour).

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired cyclobutanone.

Causality: The Lewis acid coordinates to the carbonyl oxygen of the in situ-generated ketene, increasing its electrophilicity and accelerating the cycloaddition. This promotion allows the reaction to proceed under milder conditions and often with improved diastereoselectivity compared to the thermal equivalent.[7]

The use of photochemical energy provides another powerful avenue for the construction of cyclobutane rings from two alkene components.[9] This method is particularly useful for the synthesis of complex, polycyclic systems through intramolecular cycloadditions.[9]

Mechanism: Upon absorption of light, one of the alkene partners is promoted to an excited state (singlet or triplet). This excited-state molecule then interacts with the ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring. The stereochemical outcome is often dictated by the spin state of the diradical and steric considerations during ring closure.

Caption: General workflow for a photochemical [2+2] cycloaddition.

Ring Expansion Strategies: Building from Smaller Rings

Ring expansion reactions offer an alternative and often highly stereospecific route to cyclobutanones, starting from readily available cyclopropane precursors.

Semipinacol rearrangements of appropriately substituted cyclopropanols are a reliable method for accessing cyclobutanones.[10] This transformation involves the 1,2-migration of a carbon atom, leading to a one-carbon ring expansion.

Mechanism: Activation of the hydroxyl group of the cyclopropanol, often by a Lewis acid or protic acid, facilitates its departure as a leaving group. This generates a carbocation adjacent to the cyclopropane ring. The inherent strain of the three-membered ring provides a strong driving force for the migration of one of the ring carbons to the carbocationic center, resulting in the formation of the more stable cyclobutanone.

Caption: Mechanism of cyclopropanol ring expansion to a cyclobutanone.